molecular formula C19H21NO4S B5731454 2-(2-o-Tolyloxy-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic

2-(2-o-Tolyloxy-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic

Cat. No.: B5731454
M. Wt: 359.4 g/mol
InChI Key: VJBIDAXFIFLMJR-UHFFFAOYSA-N
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Description

2-(2-o-Tolyloxy-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-o-Tolyloxy-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic typically involves multi-step organic reactions. One common approach is the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, which generates 3-hydroxy-2-thiophene carboxylic derivatives Additionally, nickel and palladium-based catalytic systems are often employed in the synthesis of thiophene-based compounds due to their efficiency and ability to produce high yields .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale catalytic processes. Nickel-catalyzed Kumada catalyst-transfer polycondensation and palladium-catalyzed Suzuki–Miyaura couplings are popular strategies for synthesizing functionalized thiophenes . These methods are favored for their scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(2-o-Tolyloxy-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of thiophene derivatives include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Nickel, palladium, and other transition metals.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers.

Scientific Research Applications

2-(2-o-Tolyloxy-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-o-Tolyloxy-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications, such as in the development of advanced materials and pharmaceuticals.

Properties

IUPAC Name

ethyl 2-[[2-(2-methylphenoxy)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S/c1-3-23-19(22)17-13-8-6-10-15(13)25-18(17)20-16(21)11-24-14-9-5-4-7-12(14)2/h4-5,7,9H,3,6,8,10-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBIDAXFIFLMJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)COC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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